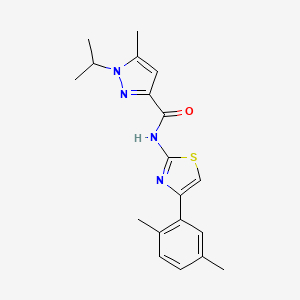

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-11(2)23-14(5)9-16(22-23)18(24)21-19-20-17(10-25-19)15-8-12(3)6-7-13(15)4/h6-11H,1-5H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNSRZLCRWIDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=NN(C(=C3)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethylphenylamine with a thioamide under acidic conditions to form the thiazole ring.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting an appropriate hydrazine derivative with a β-diketone.

Coupling Reaction: The final step involves coupling the thiazole and pyrazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazole and pyrazole rings could facilitate binding to active sites, while the carboxamide group might form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into two groups based on the provided evidence: pyrazole-carboxamide derivatives () and thiazole-containing compounds (–4). Key comparisons are outlined below:

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p from share a pyrazole-carboxamide backbone but differ in substituents and heterocyclic linkages. For example:

- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

- 3b : Chlorophenyl-substituted variant with enhanced lipophilicity.

| Compound | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | MS (ESI) [M+H]+ | Key Structural Difference vs. Target Compound |

|---|---|---|---|---|---|

| 3a | Phenyl, phenyl | 68 | 133–135 | 403.1 | Pyrazole-pyrazole linkage (vs. pyrazole-thiazole) |

| 3c | p-Tolyl, phenyl | 62 | 123–125 | 417.1 | Methylphenyl substitution (vs. dimethylphenyl) |

| 3d | 4-Fluorophenyl, phenyl | 71 | 181–183 | 421.0 | Fluorine substituent (vs. methyl groups) |

Key Observations :

- Synthetic Yields : The target compound’s synthesis (if analogous to ) may achieve yields of ~60–70%, consistent with EDCI/HOBt-mediated coupling reactions .

Thiazole-Containing Compounds (–4)

–4 describes thiazole derivatives with carbamate or ureido functional groups, such as:

- Compound l : (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate.

- Compound m : Thiazol-5-ylmethyl carbamate with ethylthiazole and methylureido groups.

Key Comparisons :

- Functional Groups : The target compound’s carboxamide linkage contrasts with the carbamates/ureas in –4, which may confer different hydrogen-bonding capabilities.

- Stereochemistry : –4 highlights stereospecific configurations (e.g., 4S,5S), whereas the target compound’s stereochemical details are unspecified.

- Biological Implications : Thiazole rings in –4 are often linked to protease inhibition or antimicrobial activity, suggesting the target compound’s thiazole moiety could similarly modulate enzyme interactions .

Research Findings and Implications

Physicochemical Properties

- Melting Points : Analogs in with halogen substituents (e.g., 3b , 3d ) exhibit higher melting points (171–183°C) due to increased polarity, suggesting the target’s dimethylphenyl group may lower its mp compared to fluorophenyl analogs.

- Mass Spectrometry : The target’s molecular ion ([M+H]+) would likely exceed 450 Da, given its larger structure vs. 3a–3e (403–437 Da) .

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes the current understanding of its biological effects, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a pyrazole structure, which is known for contributing to various biological activities. The presence of a 2,5-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring, such as dimethyl substitutions, can enhance cytotoxicity against various cancer cells .

Table 1: Antitumor Activity of Thiazole and Pyrazole Derivatives

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | A-431 |

| Compound 2 | 1.98 ± 1.22 | Jurkat |

| N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-... | TBD | TBD |

Anticonvulsant Activity

Thiazole-based compounds have also been investigated for their anticonvulsant properties. Certain derivatives demonstrated efficacy comparable to standard treatments like sodium valproate, suggesting that the thiazole ring is essential for this activity. The SAR analysis indicated that specific substitutions on the thiazole ring could enhance anticonvulsant effects .

Anti-inflammatory and Analgesic Activity

Compounds derived from pyrazoles have shown promising anti-inflammatory effects. For example, certain derivatives inhibited pro-inflammatory cytokines such as TNF-α and IL-6 significantly at low concentrations, indicating their potential as therapeutic agents in inflammatory diseases .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76% at 1 µM | 86% at 1 µM |

| Compound B | 61–85% | 76–93% |

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : The compound may promote apoptosis in cancer cells by modulating Bcl-2 family proteins.

- Cytokine Modulation : It can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation.

- Enzyme Inhibition : Certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which plays a role in neurodegenerative diseases .

Case Studies

In a study evaluating the anticancer potential of thiazole derivatives, several compounds were synthesized and tested against human cancer cell lines. Notably, one compound demonstrated an IC50 value lower than that of doxorubicin in Jurkat cells, highlighting its potential as a chemotherapeutic agent .

Another investigation into the anti-inflammatory effects of pyrazole derivatives revealed that specific structural modifications could significantly enhance their efficacy against carrageenan-induced edema in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.